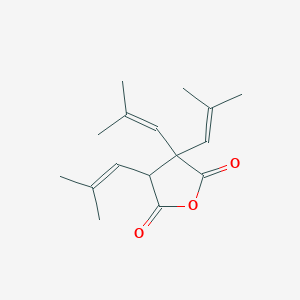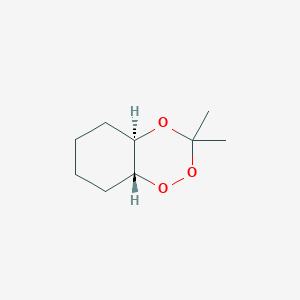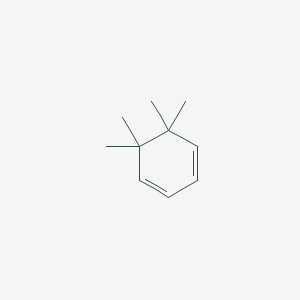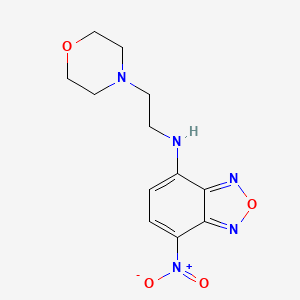
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene is a heterocyclic compound that contains both sulfur and bromine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. Benzothiophenes are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene typically involves the bromination of 2-methyl-2,3-dihydro-1-benzothiophene. One common method is the reaction of 2-methyl-2,3-dihydro-1-benzothiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Substitution: Products include 2-methyl-2,3-dihydro-1-benzothiophene derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include 2-methyl-2,3-dihydro-1-benzothiophene without the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, making it a valuable compound in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methyl-1-benzothiophene
- 5-Bromo-2-methyl-1H-benzimidazole
- 5-Bromo-2-methylbenzonitrile
Uniqueness
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dihydro structure also differentiates it from fully aromatic benzothiophenes, affecting its chemical behavior and applications .
Propiedades
Número CAS |
65361-47-9 |
|---|---|
Fórmula molecular |
C9H9BrS |
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H9BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 |
Clave InChI |
MKPISKVWAKWYOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(S1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




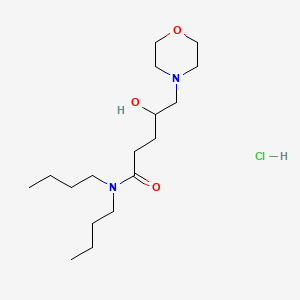


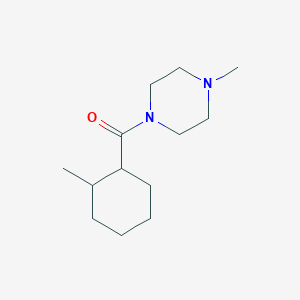
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
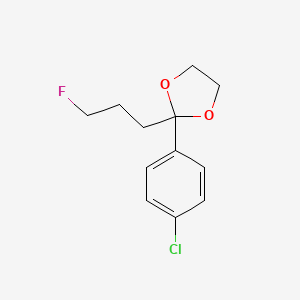
![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

